3-Methylidene-2,4-dioctadecylcyclobutan-1-one
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Overview
Description
3-Methylidene-2,4-dioctadecylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with long alkyl chains and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with long-chain alkyl halides under basic conditions. The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with the carbonyl group of the cyclobutanone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-2,4-dioctadecylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methylidene-2,4-dioctadecylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid behavior.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The methylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylidene-2,3-dihydro-1,8-naphthyridin-4-one: This compound shares the methylidene group but has a different core structure.
2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4-one: Another compound with a methylidene group, used in anticancer research.
Uniqueness
3-Methylidene-2,4-dioctadecylcyclobutan-1-one is unique due to its combination of a cyclobutanone ring with long alkyl chains and a methylidene group. This structure imparts distinct physical and chemical properties, making it valuable for various applications.
Properties
CAS No. |
823181-78-8 |
---|---|
Molecular Formula |
C41H78O |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
3-methylidene-2,4-dioctadecylcyclobutan-1-one |
InChI |
InChI=1S/C41H78O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-38(3)40(41(39)42)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39-40H,3-37H2,1-2H3 |
InChI Key |
MFNUKBCTOJTMQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1C(=C)C(C1=O)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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